Diphenyldi(o-chlorobenzoyloxy)silane
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Overview
Description
Benzoic acid, 2-chloro-, diphenylsilylene ester is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a benzoic acid moiety substituted with a chlorine atom at the 2-position and esterified with a diphenylsilylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-, diphenylsilylene ester typically involves the esterification of 2-chlorobenzoic acid with diphenylsilanediol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-, diphenylsilylene ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and diphenylsilanediol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include substituted benzoic acid derivatives.
Hydrolysis: Yields 2-chlorobenzoic acid and diphenylsilanediol.
Oxidation: Depending on the conditions, products can include oxidized forms of the benzoic acid moiety.
Scientific Research Applications
Benzoic acid, 2-chloro-, diphenylsilylene ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-, diphenylsilylene ester involves its interaction with molecular targets through its functional groups. The ester bond can undergo hydrolysis, releasing active moieties that can interact with biological targets. The chlorine atom and diphenylsilylene group can also participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic Acid: Shares the benzoic acid moiety with a chlorine substitution but lacks the diphenylsilylene ester group.
Diphenylsilanediol: Contains the diphenylsilylene group but lacks the benzoic acid moiety.
Benzoic Acid Esters: Various esters of benzoic acid with different alcohols, providing a range of chemical properties.
Uniqueness
Benzoic acid, 2-chloro-, diphenylsilylene ester is unique due to the combination of the 2-chlorobenzoic acid moiety and the diphenylsilylene ester group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis, materials science, and potentially in biological systems.
Properties
CAS No. |
129459-80-9 |
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Molecular Formula |
C26H18Cl2O4Si |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
3-[(3-carboxy-2-chlorophenyl)-diphenylsilyl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C26H18Cl2O4Si/c27-23-19(25(29)30)13-7-15-21(23)33(17-9-3-1-4-10-17,18-11-5-2-6-12-18)22-16-8-14-20(24(22)28)26(31)32/h1-16H,(H,29,30)(H,31,32) |
InChI Key |
SHXMTNVBWGZJIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3Cl)C(=O)O)C4=CC=CC(=C4Cl)C(=O)O |
Origin of Product |
United States |
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